Cyclooctanone, 2-(phenylsulfinyl)-

Description

Significance of Alpha-Sulfinyl Ketones in Contemporary Synthetic Methodology

Alpha-sulfinyl ketones, also known as β-keto sulfoxides, are a class of organic compounds that have garnered considerable attention in modern synthetic chemistry. Their importance stems from the versatile reactivity imparted by the sulfinyl group positioned alpha to a carbonyl. This arrangement activates the α-proton, facilitating its removal to generate a stabilized carbanion. This nucleophilic carbon can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol-type additions.

Furthermore, the sulfoxide (B87167) group itself is a valuable functional handle. It can be readily transformed into other functionalities, for instance, through elimination reactions to form α,β-unsaturated ketones or through reduction to the corresponding sulfide (B99878). A particularly notable transformation is the Pummerer rearrangement, where treatment of an α-sulfinyl ketone with an activating agent like acetic anhydride (B1165640) leads to an α-acyloxy sulfide. wikipedia.orgchem-station.com This rearrangement provides a pathway to introduce an oxygen functionality at the α-position. The inherent chirality at the sulfur atom in non-racemic α-sulfinyl ketones also allows for their use as chiral auxiliaries, enabling the stereoselective synthesis of complex molecules. researchgate.netrsc.org The ability to perform enantioselective oxidation of sulfides to the corresponding chiral sulfoxides further enhances their utility in asymmetric synthesis. organic-chemistry.org

Structural Classification and Research Context of Cyclooctanone (B32682), 2-(phenylsulfinyl)-

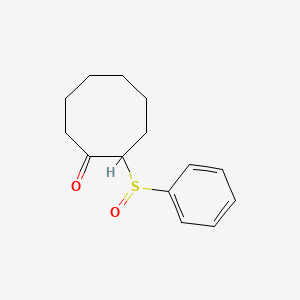

Cyclooctanone, 2-(phenylsulfinyl)- belongs to the family of α-sulfinyl ketones, specifically a cyclic β-keto sulfoxide. Its structure consists of an eight-membered carbocyclic ring (cyclooctanone) bearing a phenylsulfinyl group [-S(O)Ph] on the carbon atom adjacent (α-position) to the carbonyl group. The presence of the large, flexible cyclooctane (B165968) ring can influence the stereochemical outcome of reactions at the α-position.

Research into compounds of this nature is often driven by their potential as intermediates in the total synthesis of natural products and other biologically active molecules. The cyclooctane motif is present in a number of complex natural products, and methods for its stereocontrolled functionalization are of significant interest. The phenylsulfinyl group in Cyclooctanone, 2-(phenylsulfinyl)- provides a powerful tool for achieving such selective transformations.

While specific research exclusively detailing the properties and reactions of Cyclooctanone, 2-(phenylsulfinyl)- is not extensively documented in publicly available literature, its chemistry can be inferred from the well-established reactivity of other cyclic and acyclic β-keto sulfoxides. The principles governing the synthesis and reactions of its lower homologue, 2-(phenylsulfinyl)cyclohexanone, and other related structures provide a strong foundation for understanding its chemical behavior. The synthesis of such compounds is typically achieved by the reaction of the corresponding ketone enolate with a phenylsulfinylating agent or by the enantioselective oxidation of the precursor sulfide, 2-(phenylthio)cyclooctanone. researchgate.net

Interactive Data Tables

To provide a clearer understanding of the spectroscopic properties of Cyclooctanone, 2-(phenylsulfinyl)-, the following tables present estimated data based on the analysis of related compounds.

Table 1: Estimated ¹H NMR Spectral Data for Cyclooctanone, 2-(phenylsulfinyl)-

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 - 7.50 | m | 5H | Phenyl protons |

| 3.80 - 3.60 | dd | 1H | CH-S(O) |

| 2.80 - 1.20 | m | 12H | Cyclooctane ring protons |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The multiplicity of the cyclooctane ring protons is complex due to overlapping signals and conformational flexibility.

Table 2: Estimated ¹³C NMR Spectral Data for Cyclooctanone, 2-(phenylsulfinyl)-

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O |

| ~140 | C (ipso-phenyl) |

| ~130 | CH (para-phenyl) |

| ~129 | CH (ortho/meta-phenyl) |

| ~70 | CH-S(O) |

| 45 - 20 | CH₂ (cyclooctane) |

Note: The chemical shifts are approximate and serve as a general guide.

Table 3: Estimated Infrared (IR) Spectral Data for Cyclooctanone, 2-(phenylsulfinyl)-

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O (Ketone) |

| ~1040 | S=O (Sulfoxide) |

| 3100 - 3000 | C-H (Aromatic) |

| 3000 - 2850 | C-H (Aliphatic) |

Note: The absorption frequencies can be influenced by the molecular environment and physical state of the sample.

Structure

3D Structure

Properties

CAS No. |

55705-18-5 |

|---|---|

Molecular Formula |

C14H18O2S |

Molecular Weight |

250.36 g/mol |

IUPAC Name |

2-(benzenesulfinyl)cyclooctan-1-one |

InChI |

InChI=1S/C14H18O2S/c15-13-10-6-1-2-7-11-14(13)17(16)12-8-4-3-5-9-12/h3-5,8-9,14H,1-2,6-7,10-11H2 |

InChI Key |

UEGWFRUYDDNJPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)C(CC1)S(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclooctanone, 2 Phenylsulfinyl and Its Derivatives

Direct Functionalization Approaches to Cyclooctanone (B32682), 2-(phenylsulfinyl)-

Direct functionalization methods offer a straightforward route to introduce a phenylsulfinyl group at the α-position of a cyclooctanone ring. These approaches typically involve either the direct introduction of the sulfinyl group or a two-step sequence of sulfenylation followed by oxidation.

Direct Sulfonation of Cyclooctanone Systems

The direct introduction of a sulfinyl group onto a ketone is a challenging transformation. A common strategy involves the reaction of a ketone enolate with a sulfinylating agent. For instance, the lithium enolate of cyclooctanone, generated by treatment with a strong base like lithium diisopropylamide (LDA), can be quenched with a phenylsulfinyl electrophile such as phenylsulfinyl chloride. This method allows for the direct formation of the C-S(O) bond at the α-position.

Another approach involves the direct α-sulfenylation of ketones using a disulfide, such as diphenyl disulfide, in the presence of a superbase system like KOH-DMSO. researchgate.net This method has been shown to be effective for the di-sulfenylation of methyl ketones and could potentially be adapted for the mono-sulfenylation of cyclic ketones like cyclooctanone. researchgate.net The reaction proceeds under mild conditions and offers good yields and high selectivity for the formation of C-S bonds. researchgate.net

| Reagent 1 | Reagent 2 | Catalyst/Base | Product | Yield | Reference |

| Methyl Ketone | Diphenyl Disulfide | KOH-DMSO | α,α-dithioketone | Good to Excellent | researchgate.net |

Functionalization of Cyclooctanone via Nucleophilic Substitution and Oxidation

A more common and often higher-yielding approach to α-sulfinyl ketones is a two-step process involving the initial α-sulfenylation of the ketone followed by oxidation of the resulting sulfide (B99878).

The α-sulfenylation of cyclooctanone can be achieved by reacting its enolate with an electrophilic sulfur reagent. A typical procedure involves the deprotonation of cyclooctanone with a base like LDA to form the lithium enolate, which is then treated with a sulfenylating agent such as phenylsulfenyl chloride or S-phenyl benzenethiosulfonate. This reaction furnishes 2-(phenylthio)cyclooctanone.

The subsequent oxidation of the sulfide to the sulfoxide (B87167) is a well-established transformation. A variety of oxidizing agents can be employed for this purpose, with meta-chloroperoxybenzoic acid (m-CPBA) being one of the most common and effective. mdpi.comrsc.orgmasterorganicchemistry.comorganic-chemistry.org The oxidation is typically carried out in a chlorinated solvent like dichloromethane (B109758) at low temperatures to minimize over-oxidation to the corresponding sulfone. mdpi.com The reaction is generally clean and provides the desired 2-(phenylsulfinyl)cyclooctanone in high yield. The use of m-CPBA is widespread for the oxidation of various functional groups, including sulfides, alkenes, and imines. rsc.orgorganic-chemistry.org

| Substrate | Oxidizing Agent | Solvent | Product | Yield | Reference |

| 2-(Phenylthio)cyclooctanone | m-CPBA | Dichloromethane | 2-(Phenylsulfinyl)cyclooctanone | High | mdpi.comrsc.org |

| Sulfides | m-CPBA | Various | Sulfoxides | Generally High | mdpi.comrsc.org |

Advanced Synthetic Strategies for Cyclooctanone, 2-(phenylsulfinyl)- Scaffolds

More sophisticated synthetic strategies have been developed to construct the cyclooctanone, 2-(phenylsulfinyl)- scaffold, often involving the formation of the cyclic system itself as a key step. These methods offer access to more complex and substituted derivatives.

Cascade Reactions Involving Cycloalkanes and Sulfoxides

Cascade reactions provide an elegant and efficient means to construct complex molecules in a single operation. The reaction of lithium enolates of cyclic ketones, including cyclooctanone, with phenyl vinyl sulfoxide has been shown to produce bicyclo[n.2.0]alkan-1-ol derivatives. rsc.orgdocumentsdelivered.comrsc.org This reaction proceeds through a sequence of conjugate addition of the enolate to the vinyl sulfoxide, followed by an intramolecular aldol-type cyclization. The resulting bicyclic alcohol contains the phenylsulfinyl group. While this method does not directly yield 2-(phenylsulfinyl)cyclooctanone, the bicyclic products can serve as versatile intermediates for further transformations. The ratio of the bicyclic product to the simple mono-alkylated product is influenced by factors such as reaction time, temperature, and concentration. rsc.orgdocumentsdelivered.comrsc.org Subsequent oxidation of the sulfoxide products with m-CPBA can yield the corresponding sulfones. documentsdelivered.comrsc.org

| Ketone Enolate | Reagent | Product Type | Reference |

| Cyclooctanone Lithium Enolate | Phenyl Vinyl Sulfoxide | Sulfonylbicyclo[6.2.0]decan-1-ols | documentsdelivered.comrsc.org |

| Cycloheptanone Lithium Enolate | Phenyl Vinyl Sulfoxide | Sulfonylbicyclo[5.2.0]nonan-1-ols | documentsdelivered.comrsc.org |

| Cyclopentanone Lithium Enolate | Phenyl Vinyl Sulfoxide | Sulfonylbicyclo[3.2.0]heptan-1-ols | documentsdelivered.comrsc.org |

| Cyclohexanone Lithium Enolate | Phenyl Vinyl Sulfoxide | Sulfinylbicyclo[4.2.0]octanols | rsc.org |

Annulation Methods for Benzocyclooctanone Derivatives and Related Bicyclic Ketones

Annulation methods, particularly those involving intramolecular Friedel-Crafts reactions, are powerful tools for the synthesis of fused ring systems, including benzocyclooctanone derivatives. masterorganicchemistry.comyoutube.comresearchgate.netnih.govrsc.org These reactions typically involve the cyclization of a suitable aromatic precursor bearing a carboxylic acid or acyl chloride side chain. For example, an appropriately substituted phenylbutyric acid can be cyclized in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), to form a tetralone derivative. masterorganicchemistry.com By extending the length of the alkyl chain, this methodology can be applied to the synthesis of larger rings like benzocyclooctanones. The efficiency of the cyclization is dependent on the ring size being formed, with 5- and 6-membered rings generally forming more readily. masterorganicchemistry.com The resulting benzocyclooctanone could then be functionalized at the α-position with a phenylsulfinyl group using the methods described in Section 2.1.

| Reaction Type | Catalyst | Ring Sizes Formed | Reference |

| Intramolecular Friedel-Crafts Acylation | PPA, MSA, AlCl₃ | 5-, 6-, and 7-membered rings | masterorganicchemistry.comresearchgate.net |

| Intramolecular Friedel-Crafts Alkylation | Strong Acid | 5-, 6-, and 7-membered rings | masterorganicchemistry.comnih.gov |

Generation of Cyclooctanone, 2-(phenylsulfinyl)- from Alpha-Chloro Sulfoxides

The use of α-chloro sulfoxides provides another route to α-sulfinyl ketones. Chloromethyl phenyl sulfoxide can be alkylated with a ketone enolate, such as the lithium enolate of cyclooctanone, to introduce the chloromethylphenylsulfinyl moiety. Subsequent transformations can then lead to the desired 2-(phenylsulfinyl)cyclooctanone. A related strategy involves the reaction of α-chloro sulfoxides with enamines or silyl (B83357) enol ethers of ketones. The alkylation of chloromethyl phenyl sulfoxide itself has been reported, highlighting its utility as a synthetic building block. nih.gov

Synthesis of Related Alpha-Diazo-Beta-Keto Sulfoxides

The creation of α-diazo-β-keto sulfoxides has been successfully achieved, marking a notable development in the synthesis of these compounds. ucc.ieucc.ieacs.orgacs.orgnih.gov The stability of these molecules is enhanced by their cyclic structure, which restricts the conformational mobility around the sulfinyl group's lone pair of electrons. ucc.ie This approach has been effectively applied to both monocyclic and benzofused ketone-derived β-keto sulfoxides. ucc.ieucc.ieacs.orgacs.orgnih.gov

Diazo Transfer to Beta-Keto Sulfoxides

The primary method for introducing the diazo group into β-keto sulfoxides is through a diazo transfer reaction, a process first described by Regitz. ucc.ieacs.org This reaction typically utilizes a diazo transfer reagent, such as tosyl azide (B81097) (TsN₃) or other sulfonyl azides, to convert the active methylene (B1212753) group of the β-keto sulfoxide into a diazo group. ucc.ieucc.ieorganic-chemistry.org While effective, traditional diazo transfer reagents like tosyl azide are known for their potential shock sensitivity and explosive nature, which can limit their application in large-scale batch productions. acs.orgucc.ie

The reaction of tosyl azide with various carbocyclic β-keto esters has been studied. For instance, its reaction with ethyl 2-oxocyclooctanecarboxylate in the presence of triethylamine (B128534) resulted in the formation of a ring-opened diazo ester, along with a significant amount of the corresponding azido (B1232118) transfer product. rsc.org Safer alternatives to tosyl azide have been developed, including p-acetamidobenzenesulfonyl azide (ABSA) and dodecylbenzenesulfonyl azide (DBSA), which are less sensitive to shock but still require careful handling due to heat sensitivity. ucc.ie Research has also explored the in-situ generation of tosyl azide to mitigate risks associated with its handling and storage. ucc.iersc.org

A study on the diazo transfer to various 1,3-dicarbonyl compounds highlighted that tosyl azide remains a highly efficient reagent for this transformation. organic-chemistry.org Despite the potential hazards, its cost-effectiveness and efficiency make it suitable for large-scale synthesis when coupled with proper purification techniques to remove byproducts like p-tosylamide. organic-chemistry.org

Continuous Flow Synthesis Techniques for Cyclic Alpha-Diazo-Beta-Keto Sulfoxides

To address the safety concerns associated with diazo compounds and their synthesis, continuous flow chemistry has emerged as a powerful tool. pharmablock.comnih.govresearchgate.net This technology offers significant advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in small, continuous streams, thereby minimizing the risk of explosion. pharmablock.comresearchgate.net

Comparative Studies of Batch vs. Continuous Flow Methodologies

Comparative studies have consistently demonstrated the superiority of continuous flow methodologies over traditional batch processes for the synthesis of α-diazo-β-keto sulfoxides. ucc.ieucc.ieacs.orgacs.orgnih.gov

Yield and Reaction Time: Continuous flow synthesis has been reported to provide enhanced yields of the desired α-diazo-β-keto sulfoxides compared to batch methods. ucc.ieucc.ieacs.orgacs.orgnih.gov For example, the isolated yields of lactone-derived α-diazo sulfoxides saw a 2- to 3-fold increase with the continuous flow protocol. acs.org Furthermore, reaction times are significantly shorter in continuous flow systems. ucc.ieucc.ieacs.orgacs.orgnih.gov

Safety and Scalability: The primary advantage of continuous flow is the significant improvement in safety. acs.orgpharmablock.comlabmanager.com By generating and using hazardous reagents like sulfonyl azides in situ and in small quantities, the risks associated with their accumulation are largely mitigated. ucc.ienih.gov This enhanced safety profile makes the process more amenable to scaling up for larger-scale production. ucc.ieucc.ieacs.orgacs.orgnih.gov In contrast, batch processes are often limited by the potential dangers of handling large quantities of explosive diazo transfer reagents. acs.org

Process Control: Continuous flow reactors offer precise control over reaction conditions such as temperature, pressure, and residence time, which is often more challenging to achieve in batch reactors. pharmablock.comlabmanager.com This level of control can lead to higher product purity and fewer side reactions. acs.org While batch chemistry offers flexibility for real-time adjustments, the precision of continuous flow is ideal for optimizing and standardizing the synthesis of potentially hazardous compounds. labmanager.com

The table below summarizes the key differences between batch and continuous flow synthesis for this class of compounds.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Yield | Lower | Higher (2-3 fold increase reported for some derivatives) acs.org |

| Reaction Time | Longer | Shorter ucc.ieucc.ieacs.orgacs.orgnih.gov |

| Safety | Higher risk due to accumulation of hazardous reagents acs.org | Enhanced safety through in-situ generation and use of small quantities ucc.ienih.gov |

| Scalability | Limited by safety concerns acs.org | Greater potential for scale-up ucc.ieucc.ieacs.orgacs.orgnih.gov |

| Process Control | Less precise | Precise control over reaction parameters pharmablock.comlabmanager.com |

Reactivity and Mechanistic Investigations of Cyclooctanone, 2 Phenylsulfinyl

Fundamental Reactivity of the Cyclooctanone (B32682), 2-(phenylsulfinyl)- Core

The reactivity of "Cyclooctanone, 2-(phenylsulfinyl)-" is primarily dictated by the interplay between the carbonyl group of the cyclooctanone ring and the adjacent phenylsulfinyl substituent. This unique structural arrangement gives rise to a variety of interesting and synthetically useful transformations.

The carbonyl group (C=O) in ketones is inherently electrophilic at the carbon atom due to the higher electronegativity of the oxygen atom, which polarizes the double bond. masterorganicchemistry.combyjus.com This makes the carbonyl carbon a prime target for attack by nucleophiles. masterorganicchemistry.comlibretexts.org In the case of "Cyclooctanone, 2-(phenylsulfinyl)-", the presence of the electron-withdrawing phenylsulfinyl group at the α-position further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.combyjus.com This is followed by protonation of the resulting alkoxide to yield an alcohol derivative. byjus.com The rate and reversibility of these additions depend on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents and hydride donors lead to irreversible additions, while weaker nucleophiles like water, alcohols, and cyanide result in reversible reactions. masterorganicchemistry.comyoutube.com

For "Cyclooctanone, 2-(phenylsulfinyl)-", nucleophilic addition reactions can be influenced by the stereochemistry of the large cyclooctanone ring. The approach of the nucleophile can be directed to either the axial or equatorial face of the carbonyl group, potentially leading to diastereomeric products. youtube.com The presence of the bulky phenylsulfinyl group can also exert steric hindrance, influencing the trajectory of the incoming nucleophile and thus the stereochemical outcome of the reaction. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reaction Conditions |

| Hydride (e.g., from NaBH₄) | Secondary Alcohol | Typically in an alcohol solvent |

| Organometallic (e.g., Grignard) | Tertiary Alcohol | Anhydrous ether or THF |

| Cyanide (e.g., from HCN/KCN) | Cyanohydrin | Base-catalyzed |

| Amines (Primary) | Imine | Often with acid catalysis and removal of water |

This table provides a generalized overview of potential reactions based on the fundamental reactivity of ketones and α-sulfinyl ketones.

The oxidation of ketones is generally more challenging than the oxidation of aldehydes because it requires the cleavage of a carbon-carbon bond. However, the presence of the sulfinyl group in "Cyclooctanone, 2-(phenylsulfinyl)-" introduces a site susceptible to oxidation. The sulfur atom in the phenylsulfinyl group can be oxidized to a sulfonyl group.

Furthermore, α-sulfenylated carbonyl compounds, which are structurally related, can undergo oxidative processes. nih.gov For instance, some methods involve the oxidation of an alcohol to a ketone followed by α-thiolation and subsequent domino reactions. nih.gov Iron-catalyzed oxidative α-amination of ketones with sulfonamides has also been reported, proceeding through a proposed carbocation at the α-carbon. acs.org These examples highlight the potential for oxidative transformations at or adjacent to the carbonyl group in complex ketones.

The α-hydrogens of ketones are acidic and can be removed by a base to form an enolate ion. libretexts.org This enolate is a powerful nucleophile and can react with various electrophiles in what are known as condensation reactions. For "Cyclooctanone, 2-(phenylsulfinyl)-", the phenylsulfinyl group can further acidify the α-hydrogens, facilitating enolate formation.

A common condensation reaction is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion to form a new carbon-carbon bond at the α-position. libretexts.org The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete enolate formation and prevent side reactions. libretexts.org The regioselectivity of alkylation in unsymmetrical ketones can be controlled by the reaction conditions to favor either the kinetic or thermodynamic enolate. libretexts.org

Another important condensation reaction is the aldol (B89426) condensation, where an enolate reacts with another carbonyl compound to form a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. byjus.com

Table 2: Common Electrophiles in Condensation Reactions of Ketones

| Electrophile | Product Type |

| Alkyl Halide | α-Alkylated Ketone |

| Aldehyde/Ketone | β-Hydroxy Ketone (Aldol Adduct) |

| Acyl Halide | β-Diketone |

This table illustrates general condensation reactions applicable to ketones, including those with α-sulfinyl moieties.

Reactivity of Alpha-Sulfinyl Ketone Moieties

The alpha-sulfinyl ketone functionality is a versatile synthon in organic chemistry, participating in a range of powerful transformations.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.govuniba.it Isonitrile-based MCRs, such as the Passerini and Ugi reactions, are particularly well-known. uniba.itfrontiersin.org

Studies have shown that α-substituted ketones, including those with sulfonyl groups, can be utilized in isonitrile-based MCRs. nih.govacs.org In fact, α-substituted ketones have been found to undergo Passerini condensation more rapidly than their parent ketones. nih.govacs.orgfigshare.com This suggests that "Cyclooctanone, 2-(phenylsulfinyl)-" could be a viable substrate in such reactions, potentially leading to the rapid assembly of complex molecular scaffolds. The Ugi reaction, a four-component reaction, typically involves a ketone, an amine, a carboxylic acid, and an isocyanide, and leads to the formation of α-acylamino amides. uniba.it The Passerini reaction is a three-component reaction of a ketone, a carboxylic acid, and an isocyanide to give an α-acyloxy carboxamide. uniba.it

While "Cyclooctanone, 2-(phenylsulfinyl)-" is a saturated ketone, it can be a precursor to α,β-unsaturated ketones. The reactivity of the related β-sulfinyl α,β-unsaturated ketones in cycloaddition reactions with dienes has been investigated. tandfonline.comtandfonline.com These compounds act as dienophiles in Diels-Alder reactions.

For example, β-sulfinyl α,β-unsaturated ketones react regioselectively with dienes like butadiene and 1,3-pentadiene (B166810) to yield 1,4-cyclohexadiene (B1204751) derivatives, with the elimination of sulfenic acid. tandfonline.comtandfonline.com With cyclopentadiene, they form norbornene derivatives. tandfonline.comtandfonline.com The vinyl sulfoxide (B87167) moiety in these dienophiles can be activated by Lewis acids, and the stereoselectivity of the Diels-Alder reaction can be influenced by the chirality of the sulfoxide group. elsevierpure.comcapes.gov.br This highlights a potential synthetic pathway where "Cyclooctanone, 2-(phenylsulfinyl)-" could be transformed into an unsaturated system and then utilized in powerful carbon-carbon bond-forming cycloaddition reactions.

Stereoselective Reactions of Alpha-Sulfinyl Carbanions Derived from Sulfoxides

The generation of alpha-sulfinyl carbanions from sulfoxides, followed by their reaction with electrophiles, is a powerful tool for asymmetric carbon-carbon bond formation. The stereochemical outcome of these reactions is highly dependent on the nature of the sulfoxide, the base used for deprotonation, and the reaction conditions.

While specific studies on the stereoselective reactions of the carbanion derived from Cyclooctanone, 2-(phenylsulfinyl)- are not extensively documented in publicly available literature, general principles governing the reactivity of analogous β-keto sulfoxides provide a framework for understanding its potential behavior. The presence of the chiral sulfoxide group adjacent to the enolizable ketone offers the potential for diastereoselective reactions.

The stereoselectivity in the alkylation of α-sulfinyl carbanions is often rationalized by the formation of a chelated intermediate involving the lithium cation, the sulfinyl oxygen, and the enolate oxygen. This rigidifies the transition state and directs the approach of the electrophile. The conformation of the eight-membered ring in Cyclooctanone, 2-(phenylsulfinyl)- would play a crucial role in dictating the facial selectivity of such reactions.

For instance, in related systems, the diastereoselectivity of alkylation has been shown to be influenced by the relative orientation of the sulfinyl group and the enolate. The thermodynamically more stable equatorial orientation of the phenylsulfinyl group in the chair-like conformation of the cyclooctanone enolate would be expected to favor the approach of an electrophile from the less hindered face, leading to a high degree of stereocontrol.

Ring Transformations and Skeletal Rearrangements

The strained nature of medium-sized rings, such as the cyclooctanone framework, coupled with the presence of the reactive phenylsulfinyl group, makes Cyclooctanone, 2-(phenylsulfinyl)- a candidate for various ring transformations and skeletal rearrangements.

Base-Promoted Ring Contraction Pathways Involving Cyclooctanone Derivatives

Base-promoted ring contractions are a known phenomenon in cyclic ketones, often proceeding through a Favorskii-type rearrangement. In the case of α-halo ketones, treatment with a base leads to the formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic ring-opening to yield a ring-contracted carboxylic acid derivative.

For Cyclooctanone, 2-(phenylsulfinyl)-, a similar pathway could be envisioned under specific conditions. While the phenylsulfinyl group is not a typical leaving group for a classical Favorskii rearrangement, its elimination can be induced. Upon deprotonation at the α'-position (C8), the resulting enolate could potentially undergo an intramolecular nucleophilic attack at the carbon bearing the phenylsulfinyl group, leading to a bicyclic intermediate. Subsequent cleavage of the carbon-sulfur bond and rearrangement could result in a ring-contracted product, such as a cycloheptanecarboxylic acid derivative. The feasibility of this pathway would depend on the reaction conditions, including the choice of base and solvent, which could influence the equilibrium between different enolates and the rate of the key intramolecular steps.

Intramolecular Cyclization and Annulation Mechanisms

The presence of both a nucleophilic center (the enolate) and an electrophilic center (the carbon bearing the sulfoxide) within the same molecule allows for the possibility of intramolecular cyclization and annulation reactions. These reactions can lead to the formation of bicyclic and polycyclic systems, which are valuable scaffolds in natural product synthesis.

While specific examples involving Cyclooctanone, 2-(phenylsulfinyl)- are not readily found in the literature, related transformations provide a basis for speculation. For instance, the Robinson annulation, a classic ring-forming reaction, involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. One could imagine a scenario where a derivative of Cyclooctanone, 2-(phenylsulfinyl)- bearing an appropriate Michael acceptor could undergo an intramolecular annulation to construct a fused ring system.

Furthermore, intramolecular cyclizations could be triggered by the activation of the phenylsulfinyl group. For example, conversion of the sulfoxide to a more electrophilic species could initiate an intramolecular attack from the enolate, leading to the formation of a new ring. The stereochemical outcome of such cyclizations would be heavily influenced by the conformational preferences of the eight-membered ring and the stereochemistry at the sulfur center.

Stereochemistry and Asymmetric Synthesis Leveraging Cyclooctanone, 2 Phenylsulfinyl Scaffolds

Principles of Asymmetric Induction in Sulfinyl Chemistry

The sulfur atom in a sulfoxide (B87167) is a stereogenic center due to its tetrahedral geometry, with the lone pair of electrons acting as the fourth substituent. illinois.edu This inherent chirality is conformationally stable, with a high barrier to inversion. illinois.edu This stability allows for the isolation of enantiomerically pure sulfoxides, which can then impart their chirality to a prochiral center within the same molecule, a process known as asymmetric induction. The sulfinyl group exerts powerful and predictable stereodirecting effects, leading to high levels of asymmetric induction in reactions such as nucleophilic additions to adjacent carbonyls or electrophilic additions to derived enolates. wikipedia.org

The chiral sulfinyl group is a cornerstone for achieving high levels of enantioselectivity and diastereoselectivity. Enantioselective transformations aim to produce a specific enantiomer of a product, while diastereoselective reactions yield a specific diastereomer. numberanalytics.com In systems like Cyclooctanone (B32682), 2-(phenylsulfinyl)-, the chiral sulfoxide group can direct incoming reagents to one of the two faces of the carbonyl group, resulting in a diastereoselective reaction that creates a new stereocenter (the hydroxyl group) with a specific configuration relative to the sulfur stereocenter.

A prime example of this is the diastereoselective reduction of β-ketosulfoxides. The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent. This is typically rationalized by the formation of a six-membered chelated intermediate involving the metal cation, the sulfinyl oxygen, and the carbonyl oxygen. For instance, reduction with metal hydrides like lithium aluminium hydride can lead to high diastereoselectivity. researchgate.net The direction of hydride attack is dictated by the conformation of the chelated ring, which positions the substituents to minimize steric interactions.

Table 1: Diastereoselective Reduction of a Model Aryl β-Ketosulfoxide

| Reducing Agent | Diastereomeric Ratio (dr) |

|---|---|

| DIBAL-H/ZnCl₂ | High (Specific to (R,RS)-alcohol) |

| Lithium Aluminium Hydride | 60-70% Asymmetric Synthesis |

Data derived from studies on various aryl β-ketosulfoxides, illustrating the principle of reagent-controlled diastereoselectivity. researchgate.net

Furthermore, the sulfinyl group can direct the stereoselective alkylation of enolates derived from β-ketosulfoxides. Deprotonation of Cyclooctanone, 2-(phenylsulfinyl)- would generate a chiral enolate, where one face is sterically shielded by the phenylsulfinyl group, leading to the diastereoselective approach of an electrophile.

Stereoselectivity in reactions involving 2-(phenylsulfinyl)cyclooctanone is governed by the interplay between the substrate's inherent chirality and the nature of the reagents used. nih.gov The chiral sulfinyl group acts as the primary stereocontrolling element within the substrate. ethz.ch Its effectiveness is based on a combination of steric hindrance, which blocks one face of the reacting center, and electronic effects, where the sulfinyl oxygen can act as a Lewis basic site to coordinate with metal cations from reagents. illinois.edu

This substrate-controlled diastereoselectivity can be either enhanced or overridden by the use of chiral reagents. For example, in a reduction reaction, using a chiral hydride reagent would introduce a second source of asymmetry. In a "matched" pair, the inherent preference of the substrate and the reagent align, leading to very high diastereoselectivity. In a "mismatched" pair, they oppose each other, resulting in lower selectivity or even a reversal of the stereochemical outcome. This principle allows for fine-tuning of the reaction to access different stereoisomers. The use of two chiral components to enhance stereoselectivity is a concept known as double asymmetric synthesis. numberanalytics.com

Chiral Auxiliary Applications in Cyclooctanone Derivative Synthesis

A chiral auxiliary is a molecule temporarily attached to a substrate to direct the stereochemistry of a reaction. numberanalytics.comsigmaaldrich.com After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality in the product molecule. wikipedia.org

The phenylsulfinyl group is an exemplary chiral auxiliary for several reasons: nih.gov

High Stereochemical Control : It effectively directs the stereochemical course of reactions at adjacent functional groups, such as the carbonyl in Cyclooctanone, 2-(phenylsulfinyl)-. sigmaaldrich.com

Stability : The sulfoxide stereocenter is configurationally robust under a wide range of reaction conditions. illinois.edu

Predictable Induction : The stereochemical outcomes are often predictable based on established models, such as chelation control. researchgate.net

Facile Removal : The sulfinyl group can be removed under relatively mild conditions, for example, through reductive cleavage (e.g., with Raney Nickel) or pyrolytic elimination, to yield the final, desulfurized product. wikipedia.org

These attributes have made chiral sulfoxides, and the broader class of N-sulfinyl imines, workhorses in asymmetric synthesis for creating chiral amines, amino alcohols, and other valuable building blocks. sigmaaldrich.comresearchgate.net

In cycloalkanone systems, a chiral auxiliary must effectively control the facial selectivity of reactions at the α- or β-positions. For Cyclooctanone, 2-(phenylsulfinyl)-, the auxiliary is directly attached to the ring at the α-position to the carbonyl. This placement is ideal for influencing nucleophilic additions to the carbonyl and electrophilic substitutions via the enolate.

The stereocontrol arises from the fixed spatial relationship between the chiral sulfoxide and the reacting center, which is enforced by the cyclic structure. The auxiliary dictates the conformation of the transition state. In the case of reduction, chelation between a metal hydride reagent, the carbonyl oxygen, and the sulfinyl oxygen would force the eight-membered ring into a more rigid, chair-like or boat-like transition state. In this conformation, one face of the carbonyl is effectively blocked by the phenyl group of the auxiliary, forcing the nucleophile (e.g., hydride) to attack from the less hindered face. This results in the highly diastereoselective formation of the corresponding β-hydroxysulfoxide. illinois.eduresearchgate.net

Conformational Effects on Reactivity and Stereoselectivity

Medium-sized rings like cyclooctanone are conformationally complex and flexible. nih.gov Cyclooctanone itself exists predominantly in a boat-chair conformation, with other conformers like the twisted boat-chair also present. researchgate.net The introduction of a bulky substituent, such as the 2-(phenylsulfinyl) group, will have a significant impact on this conformational landscape. The substituent will preferentially occupy a position that minimizes unfavorable steric interactions, particularly transannular interactions (non-bonded interactions between atoms across the ring). nih.govacs.org

This conformational preference directly influences the molecule's reactivity and the stereoselectivity of its reactions. slideshare.net The ground-state conformation of the substituted cyclooctanone determines the accessibility of the carbonyl group's faces to incoming reagents. The most stable conformer will place the bulky phenylsulfinyl group in a pseudo-equatorial position to reduce steric strain. This arrangement presents a highly differentiated steric environment around the adjacent carbonyl.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. The conformation of the cyclooctanone ring in the transition state will be distorted to accommodate both the incoming reagent and the existing substituent. The transition state that minimizes steric clashes—for example, by having the nucleophile approach from the side opposite the phenyl group—will be lower in energy, leading to the major diastereomeric product. Therefore, a thorough understanding of the conformational preferences of the Cyclooctanone, 2-(phenylsulfinyl)- scaffold is critical for predicting and rationalizing its stereoselective reactions. researchgate.net

Influence of Cyclic Ring Systems on Alpha-Diazo-Beta-Keto Sulfoxide Stability and Reactivity

The stability and reactivity of α-diazo-β-keto sulfoxides are profoundly influenced by the structural framework in which these functional groups are housed. Research has demonstrated that incorporating the β-keto sulfoxide moiety within a cyclic system, such as a cyclooctanone ring, imparts significant stability to the adjacent diazo group.

The successful synthesis and isolation of stable, crystalline α-diazo-β-keto sulfoxides have been achieved for the first time through diazo transfer to various cyclic β-keto sulfoxides. This stability is in stark contrast to their acyclic counterparts, which are generally too labile to be isolated and characterized. The conformational constraint introduced by the monocyclic or bicyclic framework is critical for enabling the isolation of these stable diazo derivatives. This enhanced stability is attributed to the rigid structure of the ring, which limits decomposition pathways that are readily available to more flexible acyclic systems.

Studies have explored diazo transfer reactions on a range of monocyclic β-keto sulfoxides, including those based on cyclopentanone, cyclohexanone, cycloheptanone, and cyclooctanone. In all cases, the corresponding α-diazo-β-keto sulfoxides were found to be stable, isolable solids. The use of continuous flow processing, as an alternative to traditional batch methods, has been shown to improve yields, reduce reaction times, and enhance the safety profile for the synthesis of these compounds.

The following table summarizes the reported yields for the synthesis of various cyclic α-diazo-β-keto sulfoxides, illustrating the general viability of this class of compounds.

Table 1: Synthesis Yields of Cyclic α-Diazo-β-Keto Sulfoxides

| Ring Size | Starting Material | Yield (Batch) | Yield (Flow) |

|---|---|---|---|

| 5 | 2-(Phenylsulfinyl)cyclopentanone | 80% | 85% |

| 6 | 2-(Phenylsulfinyl)cyclohexanone | 82% | 99% |

| 7 | 2-(Phenylsulfinyl)cycloheptanone | 85% | 94% |

Stereochemical Outcomes in Trans-Fused Cycloalkanone Syntheses

The use of chiral sulfoxides as stereochemical control elements is a well-established strategy in asymmetric synthesis. illinois.eduacs.orgnih.gov The sulfinyl group, being a stereogenic center itself, can effectively direct the stereochemical course of reactions at adjacent or nearby positions, making scaffolds like Cyclooctanone, 2-(phenylsulfinyl)- valuable precursors for constructing complex molecular architectures with high levels of stereocontrol.

While specific, documented examples of intramolecular cyclization of a Cyclooctanone, 2-(phenylsulfinyl)- derivative to form a trans-fused bicyclic system are not prominent in the surveyed literature, the principles of asymmetric induction by chiral sulfoxides allow for a reasoned prediction of such transformations. The formation of fused ring systems, particularly with trans-stereochemistry at the ring junction, is a significant challenge in organic synthesis. The stereochemical outcome of such cyclizations is often dictated by the thermodynamic stability of the possible products, with trans-fused systems frequently being more stable than their cis-fused counterparts in certain ring combinations. libretexts.orgpressbooks.pub

An intramolecular reaction, such as an aldol (B89426) condensation, on a suitably functionalized derivative of chiral 2-(phenylsulfinyl)cyclooctanone could theoretically lead to the formation of a fused bicyclic system. In such a scenario, the chiral sulfoxide would play a crucial role in directing the facial selectivity of the bond-forming step. The lone pair and the oxygen atom of the sulfoxide can coordinate with metal ions in the reaction medium, creating a rigid, ordered transition state. This chelation, combined with the steric bulk of the phenyl group on the sulfur, would favor the approach of the reacting partners from the less hindered face, thereby controlling the stereochemistry of the newly formed stereocenters at the ring junction.

For example, in a hypothetical intramolecular aldol-type cyclization of a 2-(phenylsulfinyl)cyclooctanone bearing an appropriate tethered electrophile, the formation of the enolate would be followed by a ring-closing step. The stereochemistry of this cyclization would be heavily influenced by the pre-existing chirality of the sulfoxide. The thermodynamic preference for the more stable trans-fused product, coupled with the directing effect of the chiral auxiliary, would be expected to provide a diastereoselective route to the desired trans-fused cycloalkanone. After the key cyclization step, the auxiliary sulfinyl group can typically be removed under mild reductive conditions to afford the final target molecule.

Applications of Cyclooctanone, 2 Phenylsulfinyl in Complex Organic Synthesis

Building Block for Advanced Organic Molecules

As a functionalized cyclooctanone (B32682) derivative, Cyclooctanone, 2-(phenylsulfinyl)- possesses reactive sites that could, in principle, be exploited for the synthesis of more complex molecules. The carbonyl group and the α-sulfinyl group can participate in a variety of chemical transformations, making it a potential precursor for advanced organic molecules.

Synthesis of Agrochemical Intermediates

Similar to the findings for pharmaceutical intermediates, there is a lack of specific, publicly available research demonstrating the application of Cyclooctanone, 2-(phenylsulfinyl)- in the synthesis of agrochemical intermediates. While its structural motifs could be relevant to the development of new agrochemicals, no direct synthetic routes employing this compound for such purposes have been identified.

Strategic Intermediate in Natural Product Total Synthesis

The eight-membered ring of cyclooctanone is a structural feature present in several complex natural products. The presence of the phenylsulfinyl group in Cyclooctanone, 2-(phenylsulfinyl)- offers a handle for further functionalization and stereocontrol, theoretically making it a valuable strategic intermediate in total synthesis.

Construction of Polycyclic Frameworks

The construction of polycyclic frameworks often involves annulation strategies where cyclic ketones are elaborated into more complex ring systems. α-Sulfinyl ketones can be particularly useful in such transformations due to the ability of the sulfoxide (B87167) group to direct reactions and be subsequently removed. However, specific literature detailing the use of Cyclooctanone, 2-(phenylsulfinyl)- in tandem reactions or cycloadditions to construct polycyclic frameworks is not available. nih.govrsc.orgresearchgate.net

Development of Cyclooctane-Fused Heterocycles

The fusion of a heterocyclic ring to a cyclooctane (B165968) core can lead to novel chemical entities with interesting biological properties. The reactivity of the carbonyl and α-sulfinyl groups in Cyclooctanone, 2-(phenylsulfinyl)- could theoretically be harnessed to construct such fused systems. For example, reactions involving the carbonyl group could lead to the formation of fused pyrazoles, isoxazoles, or pyrimidines. However, specific research articles or patents demonstrating the use of Cyclooctanone, 2-(phenylsulfinyl)- for the synthesis of cyclooctane-fused heterocycles are not found in the current body of scientific literature. nih.gov

Formation of Novel Nitrogen-Containing Cycloocta[b]pyridines

The synthesis of cycloocta[b]pyridines, a class of compounds with potential applications in medicinal chemistry and materials science, can be envisioned to start from Cyclooctanone, 2-(phenylsulfinyl)-. A plausible synthetic strategy involves the initial conversion of the α-sulfinyl ketone into a more reactive intermediate, such as a cyclooctenone or a 1,2-dicarbonyl compound.

One potential pathway is the thermal elimination of the phenylsulfinyl group to generate cyclooct-2-en-1-one. This α,β-unsaturated ketone is a key intermediate that can undergo a variety of condensation reactions to form the pyridine (B92270) ring. For instance, a Hantzsch-type pyridine synthesis or a similar multicomponent reaction could be employed. In a typical scenario, cyclooct-2-en-1-one would react with a β-enaminone or a mixture of an aldehyde and ammonia (B1221849) (or an ammonium (B1175870) salt) to construct the fused pyridine ring.

Alternatively, a Pummerer-type rearrangement of Cyclooctanone, 2-(phenylsulfinyl)- could lead to the formation of an α-acyloxy thioether. Subsequent hydrolysis of this intermediate would yield cyclooctane-1,2-dione. This 1,2-dicarbonyl compound is a well-established precursor for the synthesis of various heterocycles, including quinoxalines (a type of benzo-fused pyrazine) and, by extension, pyridines. The condensation of cyclooctane-1,2-dione with a 1,3-dicarbonyl compound in the presence of an ammonia source would provide access to the cycloocta[b]pyridine skeleton.

Table 1: Proposed Synthesis of Cycloocta[b]pyridine Derivatives from Cyclooctanone, 2-(phenylsulfinyl)-

| Starting Material | Intermediate | Reagents for Cyclization | Product |

| Cyclooctanone, 2-(phenylsulfinyl)- | Cyclooct-2-en-1-one | β-Enaminone, NH₄OAc | Substituted Hexahydrocycloocta[b]pyridine |

| Cyclooctanone, 2-(phenylsulfinyl)- | Cyclooctane-1,2-dione | Ethyl acetoacetate, NH₄OAc | Substituted Hexahydrocycloocta[b]pyridine |

These proposed synthetic routes highlight the potential of Cyclooctanone, 2-(phenylsulfinyl)- as a starting material for the construction of complex nitrogen-containing fused ring systems. The specific substitution pattern on the resulting cycloocta[b]pyridine ring can be modulated by the choice of the reacting partners in the cyclization step.

Exploration of Other Diverse Heterocyclic Ring Systems

The utility of Cyclooctanone, 2-(phenylsulfinyl)- extends beyond the synthesis of pyridines. The reactive intermediates derived from it can be employed in the construction of a wide array of other heterocyclic scaffolds. The strategic unmasking of different functionalities within the cyclooctanone framework opens up diverse synthetic possibilities.

For instance, the cyclooctane-1,2-dione intermediate, obtained via the Pummerer rearrangement and hydrolysis, is a versatile precursor for various five- and six-membered heterocycles. Reaction of cyclooctane-1,2-dione with hydrazine (B178648) or its derivatives would lead to the formation of cycloocta[d]pyridazines. Similarly, condensation with hydroxylamine (B1172632) would yield cycloocta[d]isoxazoles. The reaction with ureas or thioureas could provide access to cycloocta[d]pyrimidin-2-ones or -thiones, respectively.

Furthermore, the α,β-unsaturated ketone, cyclooct-2-en-1-one, is a valuable Michael acceptor. Its reaction with various nucleophiles can be a key step in the synthesis of different heterocyclic systems. For example, a reaction with a substituted hydrazine could lead to the formation of pyrazoline derivatives fused to the cyclooctane ring.

Table 2: Proposed Synthesis of Diverse Heterocyclic Systems from Cyclooctanone, 2-(phenylsulfinyl)- Derived Intermediates

| Intermediate | Reagent | Resulting Heterocyclic System |

| Cyclooctane-1,2-dione | Hydrazine hydrate | Cycloocta[d]pyridazine |

| Cyclooctane-1,2-dione | Hydroxylamine hydrochloride | Cycloocta[d]isoxazole |

| Cyclooctane-1,2-dione | Urea | Cycloocta[d]pyrimidin-2-one |

| Cyclooct-2-en-1-one | Phenylhydrazine | Fused Pyrazoline derivative |

Computational and Theoretical Investigations of Cyclooctanone, 2 Phenylsulfinyl

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Molecular Orbital (MO) analysis, are instrumental in elucidating the intrinsic properties of Cyclooctanone (B32682), 2-(phenylsulfinyl)-. These methods provide a detailed picture of the electron distribution and orbital interactions that govern the molecule's behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure of organic molecules. For α-sulfinyl ketones like Cyclooctanone, 2-(phenylsulfinyl)-, DFT calculations can predict optimized geometries, vibrational frequencies, and various electronic properties. While specific DFT data for this exact cyclooctanone derivative is not extensively published, calculations on analogous systems, such as other β-ketosulfoxides, provide a strong basis for understanding its characteristics.

Theoretical calculations on related β-ketosulfoxides have been performed to understand their reactivity. researchgate.net These studies often employ hybrid functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-31G*) to achieve a balance between computational cost and accuracy. For Cyclooctanone, 2-(phenylsulfinyl)-, such calculations would reveal the conformational preferences of the eight-membered ring and the orientation of the phenylsulfinyl group. The electron-withdrawing nature of the sulfinyl group significantly influences the electron density distribution within the cyclooctanone ring.

Illustrative Data Table of DFT-Calculated Properties for a Model β-Ketosulfoxide System

| Property | Calculated Value |

| Dipole Moment (Debye) | ~3.5 - 4.5 |

| C=O Bond Length (Å) | ~1.22 - 1.24 |

| C-S Bond Length (Å) | ~1.80 - 1.82 |

| S=O Bond Length (Å) | ~1.50 - 1.52 |

Note: These are typical ranges observed in DFT studies of β-ketosulfoxides and serve as an illustrative example.

Molecular Orbital (MO) Analysis (e.g., HOMO-LUMO)

Molecular Orbital (MO) analysis provides a deeper understanding of a molecule's reactivity by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

For Cyclooctanone, 2-(phenylsulfinyl)-, the HOMO is expected to be localized primarily on the enolate form of the molecule, with significant contributions from the p-orbitals of the α-carbon and the oxygen atom of the carbonyl group. The phenylsulfinyl group, being electron-withdrawing, would lower the energy of the HOMO compared to unsubstituted cyclooctanone. The LUMO is anticipated to be centered on the carbonyl carbon, representing the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In reactions, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a governing factor.

Table of Expected Frontier Orbital Characteristics for Cyclooctanone, 2-(phenylsulfinyl)-

| Molecular Orbital | Expected Localization | Energy Level (Relative) | Implication for Reactivity |

| HOMO | Enolate (α-carbon and oxygen) | Lowered by sulfinyl group | Nucleophilic character at the α-carbon |

| LUMO | Carbonyl carbon (π* C=O) | Lowered by sulfinyl group | Electrophilic character at the carbonyl carbon |

| HOMO-LUMO Gap | Moderate | Influences overall reactivity | Determines the energy required for electronic excitation |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of transient species like transition states.

Transition State Analysis and Reaction Coordinate Studies

The study of transition states is fundamental to understanding reaction kinetics. For reactions involving Cyclooctanone, 2-(phenylsulfinyl)-, such as enolate formation or subsequent alkylation, computational methods can be used to locate the transition state structures and calculate their energies. This information is crucial for determining the activation energy of a reaction.

For instance, in the deprotonation of the α-carbon, a transition state would involve the base, the α-proton, and the ketone. The geometry of this transition state would reveal the degree of bond breaking and bond formation at the point of highest energy along the reaction coordinate. Ireland's transition state model has been used to rationalize the stereochemical outcome of enolate formations in related systems. nih.gov

Prediction of Reaction Pathways and Rate-Determining Steps

In the context of Cyclooctanone, 2-(phenylsulfinyl)-, computational studies could be employed to investigate various reactions, such as aldol (B89426) or Michael additions. These studies would help in understanding how the bulky cyclooctyl ring and the chiral sulfinyl group influence the reaction pathway and the formation of specific stereoisomers.

Computational Insights into Stereochemical Control

The phenylsulfinyl group in Cyclooctanone, 2-(phenylsulfinyl)- is a chiral auxiliary, meaning it can direct the stereochemical outcome of reactions at a nearby prochiral center. Computational studies are particularly adept at explaining the origins of this stereocontrol.

The sulfinyl group can influence stereochemistry through both steric and electronic effects. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in the addition of a nucleophile to the carbonyl group, the phenylsulfinyl group can block one face of the molecule, forcing the nucleophile to attack from the less hindered side. nih.gov

Furthermore, the sulfinyl oxygen can act as a chelating agent with metal cations in certain reactions, leading to a more rigid transition state and consequently, higher stereoselectivity. Computational models can explicitly include these interactions to provide a more accurate picture of the factors governing stereochemical control. Theoretical calculations on related systems have shown that the catalyst and the sulfinyl group are primarily responsible for the configurational control. researchgate.net

Modeling Stereoselectivity in Alpha-Sulfinyl Carbanion Reactions

Computational modeling plays a pivotal role in understanding and predicting the stereochemical outcomes of reactions involving α-sulfinyl carbanions. Theoretical studies, particularly those employing molecular orbital calculations, have been instrumental in elucidating the factors that govern the high stereoselectivity observed in the reactions of these carbanions with various electrophiles. nih.govdocumentsdelivered.com

One key aspect of this modeling is the analysis of the transition state geometries and energies. For instance, in the reaction of α-sulfinyl carbanions derived from β-silylethyl sulfoxides with ketones, a high degree of syn-diastereoselectivity is observed. nih.govdocumentsdelivered.com Computational models have been developed to rationalize this experimental outcome. These models propose a transition state where specific non-covalent interactions dictate the facial selectivity of the reaction.

The table below summarizes the key findings from a representative computational study on the stereoselective reaction of an α-sulfinyl carbanion with a ketone, which serves as a model for the type of analysis that could be applied to Cyclooctanone, 2-(phenylsulfinyl)-.

| Computational Method | System Studied | Key Finding | Predicted Stereoselectivity |

| MOPAC 93/PM3 | Reaction of an α-sulfinyl carbanion from a β-silylethyl sulfoxide (B87167) with a ketone. nih.gov | Postulated a transition state stabilized by an interaction between the silicon atom and the carbonyl oxygen of the electrophile. nih.govdocumentsdelivered.com | syn-diastereomers are favored. nih.govdocumentsdelivered.com |

| Gaussian 94 Beche3LYP/3-21+G | Reaction of an α-sulfinyl carbanion from a β-silylethyl sulfoxide with a ketone. nih.gov | Supported the novel silicon-oxygen interaction hypothesis, showing it to be energetically favorable. nih.gov | High preference for the formation of syn products. nih.govdocumentsdelivered.com |

These computational approaches demonstrate how theoretical calculations can be used to build and validate models that explain the origins of stereoselectivity in reactions of α-sulfinyl carbanions. The insights gained from such models are crucial for the rational design of stereoselective synthetic routes.

Elucidating Silicon-Oxygen Interactions in Transition States

A significant contribution of computational chemistry in the study of α-sulfinyl carbanion reactions has been the elucidation of subtle, yet powerful, non-covalent interactions in the transition state. A prime example is the identification and characterization of a novel silicon-oxygen interaction that governs the stereochemical course of certain reactions. nih.govdocumentsdelivered.com

In the context of reactions between α-sulfinyl carbanions of β-silylethyl sulfoxides and ketones or trimethyl phosphate, experimental evidence pointed towards a consistent syn-diastereoselectivity. nih.govdocumentsdelivered.com To explain this, a transition state model was proposed where the silicon atom of the trialkylsilyl group interacts with the oxygen atom of the electrophile's carbonyl group. This interaction was hypothesized to stabilize the transition state leading to the syn product over the competing anti transition state. nih.govdocumentsdelivered.com

Molecular orbital calculations were employed to validate this hypothesis. Both semi-empirical (MOPAC 93/PM3) and density functional theory (Gaussian 94 Beche3LYP/3-21+G) methods were used to model the transition states and calculate their relative energies. nih.gov The results of these calculations provided strong evidence for the stabilizing nature of the proposed silicon-oxygen interaction.

The following table details the computational evidence for this interaction in a model system, which provides a blueprint for how similar interactions might be investigated in systems like Cyclooctanone, 2-(phenylsulfinyl)-.

| Computational Method | Interaction Investigated | Key Computational Result | Implication for Transition State |

| MOPAC 93/PM3 | Silicon-oxygen interaction in the transition state of the reaction between an α-sulfinyl carbanion and a ketone. nih.gov | The calculated geometry of the lowest energy transition state showed a close approach of the silicon and oxygen atoms. nih.gov | The silicon-oxygen interaction is a key feature in stabilizing the syn-selective transition state. nih.govdocumentsdelivered.com |

| Gaussian 94 Beche3LYP/3-21+G | Energetic favorability of the silicon-oxygen interaction. nih.gov | The transition state featuring the silicon-oxygen interaction was found to be lower in energy compared to alternative transition state structures. nih.gov | The stereochemical outcome is dictated by the energetic preference for the transition state that incorporates the silicon-oxygen interaction. nih.gov |

These computational findings were crucial in moving the proposed silicon-oxygen interaction from a postulate to a well-supported theory for explaining the observed stereoselectivity. This demonstrates the power of theoretical investigations in uncovering and understanding the fundamental interactions that control chemical reactivity and selectivity.

Future Directions and Emerging Research Areas

Exploration of Novel Transformations and Methodologies

While the reactivity of the α-sulfinyl ketone moiety is known, there remains significant potential for discovering and developing novel chemical transformations. A primary area of focus is the expansion of Pummerer-type reactions, which traditionally convert sulfoxides into α-acyloxy thioethers. organicreactions.orgtcichemicals.com Future research will likely investigate variations of this reaction using different activators beyond acetic anhydride (B1165640), such as trifluoroacetic anhydride or Lewis acids, to modulate reactivity and access different products. wikipedia.org

The exploration of intermolecular Pummerer reactions using Cyclooctanone (B32682), 2-(phenylsulfinyl)- as the substrate is a promising avenue. rsc.org Success in this area would enable direct C-C bond formation at the C2 position, coupling the cyclooctanone ring with a variety of carbon-based nucleophiles. rsc.org Furthermore, inspired by transformations observed in smaller ring systems, there is potential for developing Pummerer-mediated ring-opening or ring-contraction reactions of the cyclooctanone scaffold, which could provide access to unique linear or smaller cyclic structures. researchgate.net

Another emerging area is the development of transition-metal-catalyzed cross-coupling reactions at the α-carbon. This would involve transforming the C-S bond or activating the α-C-H bond to participate in coupling processes, thereby introducing aryl, vinyl, or alkyl groups with high functional group tolerance.

Table 1: Potential Novel Transformations for Cyclooctanone, 2-(phenylsulfinyl)-

| Transformation Type | Proposed Reagents/Conditions | Potential Product Scaffold |

|---|---|---|

| Intermolecular Pummerer C-C Coupling | Trifluoroacetic Anhydride (TFAA), Silyl (B83357) Enol Ethers | 2-Alkyl-2-(phenylthio)cyclooctanone |

| Pummerer-Mediated Ring Contraction | Lewis Acids (e.g., TiCl₄, SnCl₄) | Substituted Cycloheptyl Derivatives |

| Additive Pummerer Reaction | Activating Agent, External Nucleophiles (e.g., indoles, phenols) | 2,2-Disubstituted Cyclooctanone Derivatives |

| Reductive Desulfurization-Alkylation | Reducing Agent (e.g., Na-Hg), Alkyl Halide | 2-Alkylcyclooctanone |

Integration with Automated Synthesis and Flow Chemistry Techniques

The translation of synthetic procedures for Cyclooctanone, 2-(phenylsulfinyl)- and its derivatives from traditional batch methods to continuous flow chemistry represents a significant leap forward. mdpi.com Flow chemistry offers enhanced control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, particularly for highly exothermic or rapid reactions. ucd.ie The synthesis of the title compound via oxidation of the parent sulfide (B99878), or its subsequent functionalization through reactions like the Pummerer rearrangement, are prime candidates for adaptation to flow reactors. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for a Hypothetical Pummerer Reaction

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio; potential for hotspots. | Excellent; high surface area-to-volume ratio ensures precise temperature control. ucd.ie |

| Reaction Time | Typically longer, including heating and cooling cycles. | Significantly shorter due to enhanced reaction rates at higher temperatures. nih.gov |

| Safety | Handling of large quantities of reagents; potential for thermal runaway. | Small reactor volumes minimize risk; hazardous intermediates can be generated and used on demand. researchgate.net |

| Scalability | Often requires re-optimization for larger scales. | Straightforward scaling by running the system for a longer duration or using parallel reactors. researchgate.net |

| Process Control | Manual or semi-automated control of parameters. | Fully automated control with real-time monitoring and optimization. |

Development of Advanced Asymmetric Catalytic Systems

The chirality of Cyclooctanone, 2-(phenylsulfinyl)- at the sulfur atom and the adjacent carbon stereocenter presents a rich field for the development of advanced asymmetric catalytic systems. A key objective is to control the absolute and relative stereochemistry during the synthesis and transformation of this compound. Future research will likely focus on catalytic, enantioselective methods to produce either enantiomer of the title compound, moving beyond classical auxiliary-based approaches.

One promising strategy is the development of chiral catalysts for the direct, asymmetric α-sulfenylation of cyclooctanone. Alternatively, the existing phenylsulfinyl group can serve as a powerful chiral auxiliary to direct diastereoselective reactions at other positions on the cyclooctanone ring. nih.govresearchgate.net Advanced catalytic systems, such as those employing chiral phase-transfer catalysts, bifunctional organocatalysts, or transition-metal complexes with chiral ligands, could enable highly stereoselective alkylations, aldol (B89426) reactions, or Michael additions on the cyclooctanone scaffold. nih.govnih.gov The development of dual-catalyst systems, where two different catalysts work in concert to activate both the electrophile and the nucleophile, could unlock new, highly enantioselective transformations. nih.gov

Table 3: Potential Asymmetric Catalytic Systems and Applications

| Catalytic System | Target Reaction | Desired Outcome |

|---|---|---|

| Chiral Phase-Transfer Catalyst | Asymmetric α-Alkylation | Enantioselective synthesis of 2-alkyl-2-(phenylsulfinyl)cyclooctanone derivatives. nih.gov |

| Chiral Amine/Thiourea Organocatalyst | Diastereoselective Aldol Reaction | Control of stereocenters at C2 and the newly formed β-hydroxy position. |

| Chiral N,N'-Dioxide/Metal Complex | Asymmetric [4+2] or [5+2] Cycloadditions | Construction of complex fused-ring systems with high enantiopurity. nih.gov |

| Chiral Isothiourea Catalyst | Asymmetric Acylation/Functionalization | Enantioselective derivatization of the cyclooctanone core. rsc.org |

Discovery of New Synthetic Applications for Cyclooctanone, 2-(phenylsulfinyl)- Scaffolds

The ultimate goal of developing new methodologies and catalytic systems is to apply them to the synthesis of novel and valuable molecules. The functionalized cyclooctanone scaffolds derived from Cyclooctanone, 2-(phenylsulfinyl)- are versatile intermediates for constructing more complex molecular architectures, including those found in natural products and medicinally relevant compounds. nih.gov

Future research will focus on transforming the cyclooctanone ring into other important structural motifs. For example, through sequential, stereocontrolled reactions, the scaffold could be elaborated into polycyclic systems or macrocycles. The inherent functionality—the ketone and the versatile sulfoxide (B87167)—can be manipulated to introduce a wide range of other functional groups. The sulfoxide can be reductively removed, or it can be used to install a double bond via thermal elimination. The ketone provides a handle for olefination, reductive amination, or Baeyer-Villiger oxidation to form a lactone.

These transformations could pave the way for the synthesis of new benzothiophene (B83047) derivatives, spirocyclic compounds, or other heterocyclic systems which are known to possess a broad spectrum of biological activities. rsc.orgnih.gov The assembly of molecular libraries based on the cyclooctanone core for screening in drug discovery programs is a particularly compelling future direction. mdpi.com

Table 4: Potential Target Scaffolds from Cyclooctanone, 2-(phenylsulfinyl)-

| Starting Material | Key Transformation(s) | Target Scaffold/Application |

|---|---|---|

| 2-Alkyl-2-(phenylsulfinyl)cyclooctanone | Reductive Desulfurization, Baeyer-Villiger Oxidation | Chiral 9-membered lactones |

| Cyclooctanone, 2-(phenylsulfinyl)- | Pummerer Reaction, Intramolecular Cyclization | Fused bicyclic hetero- and carbocycles |

| Functionalized Cyclooctanone Derivative | Ring-Closing Metathesis Precursor Synthesis | Macrocyclic compounds |

| Chiral Cyclooctanone Derivative | Sequential Stereoselective Additions, Cyclizations | Building blocks for natural product synthesis nih.gov |

Q & A

Q. What are the recommended synthetic routes for 2-(phenylsulfinyl)-cyclooctanone, and how do reaction conditions influence yield and purity?

The synthesis of 2-(phenylsulfinyl)-cyclooctanone derivatives often involves aldol condensation or palladium-catalyzed reactions. For example, cyclooctanone analogs can be synthesized via a Pd-TMSCl system in acetonitrile under reflux, achieving high yields (e.g., 85–90%) . Key factors include:

- Catalyst selection : Palladium with trimethylsilyl chloride (TMSCl) enhances electrophilicity, facilitating condensation with aryl aldehydes.

- Solvent and temperature : Acetonitrile at 353 K optimizes reaction efficiency .

- Workup procedures : Post-reaction filtration through silica and slow evaporation from ethanol yield high-purity crystals .

Q. How can researchers characterize the structural conformation of 2-(phenylsulfinyl)-cyclooctanone using spectroscopic and crystallographic methods?

- X-ray crystallography : Resolves boat-chair conformations of the cyclooctanone ring and torsion angles (e.g., C5/C7/C8/C15 = -3.2°) to confirm E-stereochemistry .

- Spectroscopy :

- NMR : Distinguishes sulfinyl group effects on chemical shifts (e.g., deshielding of adjacent protons).

- IR : Confirms carbonyl (C=O) and sulfinyl (S=O) stretching frequencies .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes observed in the synthesis of 2-(phenylsulfinyl)-cyclooctanone derivatives?

Discrepancies in stereoselectivity often arise from competing reaction pathways or solvent effects. Methodological solutions include:

- Chiral auxiliaries : Use of enantiopure catalysts, such as (2S)-[2-(phenylsulfinyl)methyl]pyrrolidine, to enforce asymmetric induction in Michael additions .

- Reaction optimization : Adjusting solvent polarity (e.g., switching from THF to DCM) or temperature to favor one transition state .

- In situ monitoring : Employing techniques like HPLC or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How does the sulfinyl group in 2-(phenylsulfinyl)-cyclooctanone influence its reactivity in nucleophilic additions, and what methodological approaches validate these effects?

The sulfinyl group acts as an electron-withdrawing substituent, polarizing the carbonyl group and enhancing electrophilicity. This is validated through:

- Kinetic studies : Comparing reaction rates with non-sulfinyl analogs (e.g., cyclooctanone derivatives) in nucleophilic attacks .

- Computational analysis : Density Functional Theory (DFT) calculations reveal reduced LUMO energy at the carbonyl carbon due to sulfinyl conjugation .

- Microbial degradation assays : Higher degradation rates for sulfinyl-containing compounds versus non-sulfinyl analogs highlight electronic effects on reactivity .

Methodological Considerations

- Contradiction analysis : When conflicting data arise (e.g., variable degradation rates), cross-validate using multiple techniques (e.g., LC-MS for degradation products and XRD for structural confirmation) .

- Safety protocols : Follow guidelines from analogous ketones (e.g., cyclopentanone) for handling volatile organics, including fume hood use and EN374-certified gloves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.